M-1211

Description

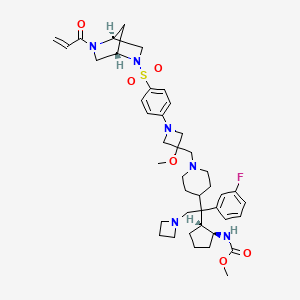

This compound is a structurally complex molecule featuring multiple pharmacologically relevant motifs, including:

- Azetidine rings: Known for enhancing metabolic stability and bioavailability in drug design .

- 3-Fluorophenyl group: A common substituent in bioactive compounds, often improving target binding via hydrophobic and electrostatic interactions .

- Diazabicyclo[2.2.1]heptane scaffold: A rigid bicyclic structure that may confer conformational restraint, optimizing receptor interactions .

Properties

Molecular Formula |

C42H57FN6O6S |

|---|---|

Molecular Weight |

793.0 g/mol |

IUPAC Name |

methyl N-[(1S,2R)-2-[2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[3-methoxy-1-[4-[[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]sulfonyl]phenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate |

InChI |

InChI=1S/C42H57FN6O6S/c1-4-39(50)48-24-35-23-34(48)25-49(35)56(52,53)36-14-12-33(13-15-36)47-27-41(28-47,55-3)26-46-20-16-30(17-21-46)42(29-45-18-7-19-45,31-8-5-9-32(43)22-31)37-10-6-11-38(37)44-40(51)54-2/h4-5,8-9,12-15,22,30,34-35,37-38H,1,6-7,10-11,16-21,23-29H2,2-3H3,(H,44,51)/t34-,35-,37-,38-,42?/m0/s1 |

InChI Key |

HFHVSSGMYSWPIR-YNPXWPCESA-N |

Isomeric SMILES |

COC(=O)N[C@H]1CCC[C@@H]1C(CN2CCC2)(C3CCN(CC3)CC4(CN(C4)C5=CC=C(C=C5)S(=O)(=O)N6C[C@@H]7C[C@H]6CN7C(=O)C=C)OC)C8=CC(=CC=C8)F |

Canonical SMILES |

COC(=O)NC1CCCC1C(CN2CCC2)(C3CCN(CC3)CC4(CN(C4)C5=CC=C(C=C5)S(=O)(=O)N6CC7CC6CN7C(=O)C=C)OC)C8=CC(=CC=C8)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. Key steps may include:

- Formation of the azetidine ring.

- Introduction of the fluorophenyl group.

- Coupling reactions to attach the piperidine and cyclopentyl groups.

- Final carbamate formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Carbamate Hydrolysis

The carbamate group is susceptible to hydrolysis under acidic or basic conditions, yielding an amine and a carboxylic acid. For example:

This reaction is catalyzed by acids/bases and is a standard pathway for carbamate degradation .

Azetidine Ring Reactivity

Azetidine rings are strained and reactive. Potential reactions include:

-

Nucleophilic ring-opening : Attack by nucleophiles (e.g., water, alcohols) at the electrophilic nitrogen, leading to ring cleavage.

-

Electrophilic substitution : Reactivity at the azetidine’s nitrogen or adjacent carbons.

Piperidine Ring Substitutions

The piperidine nitrogen may undergo:

-

Alkylation/Acylation : Reaction with electrophiles (e.g., alkyl halides, acyl chlorides).

-

Nucleophilic displacement : Substitution at the nitrogen under appropriate conditions.

Sulfonamide Group Reactivity

The sulfonamide groups (S(=O)(=O)N-) are generally stable but can hydrolyze under harsh conditions:

Diazabicyclo System

The diazabicyclo[2.2.1]heptane system may undergo:

-

Hydrogenolysis : Cleavage of bridgehead bonds under high-pressure hydrogenation.

-

Rearrangements : Potential isomerization due to ring strain or substituent effects.

Comparative Reactivity Table

| Functional Group | Reaction Type | Conditions | Key Products |

|---|---|---|---|

| Carbamate | Hydrolysis | Acid/base catalysts | Amine + carboxylic acid |

| Azetidine | Nucleophilic ring-opening | Nucleophiles (e.g., H2O) | Open-chain amine derivatives |

| Piperidine | Alkylation/Acylation | Electrophiles (e.g., R–X) | Substituted piperidine derivatives |

| Sulfonamide | Hydrolysis | Harsh acidic conditions | Sulfonic acid + amine |

| Diazabicyclo System | Hydrogenolysis/Rearrangement | High-pressure H2, catalysts | Cleavage products or isomers |

Fluorophenyl Substituent Effects

The 3-fluorophenyl group enhances stability and reactivity:

-

Electron-withdrawing effect : Fluorine increases electrophilicity of adjacent carbons, facilitating reactions like nucleophilic substitution.

-

Stabilization : Fluorine’s high electronegativity may reduce reactivity in certain regions (e.g., para positions).

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural features that suggest activity against various biological targets.

Anticancer Activity

Research indicates that compounds with similar structures may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, azetidine derivatives have shown promise as MEK inhibitors, which are relevant in the treatment of proliferative diseases such as cancer . The intricate design of methyl N-[(1S,2R)-...carbamate suggests it may also interact with similar pathways.

Neuropharmacology

Given its potential to inhibit acetylcholinesterase (AChE), this compound might play a role in treating neurodegenerative diseases like Alzheimer's disease. AChE inhibitors are crucial for enhancing cholinergic transmission and improving cognitive function . The structural complexity of the compound may enhance its selectivity and efficacy compared to simpler AChE inhibitors.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of methyl N-[(1S,2R)-...carbamate and its biological activity is vital for optimizing its therapeutic potential.

Computational Studies

Computational modeling and docking studies can predict how this compound interacts with various biological targets. Such studies have been employed to evaluate similar compounds' binding affinities and mechanisms of action, providing insights that could guide further development .

Synthesis of Analogues

The synthesis of analogues based on this compound can lead to the discovery of more potent derivatives. Variations in the azetidine ring or modifications to the piperidine moiety could yield compounds with enhanced pharmacological profiles.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of methyl N-[(1S,2R)-...carbamate is essential for assessing its viability as a drug candidate.

ADME Profiling

Absorption, distribution, metabolism, and excretion (ADME) studies will be critical in determining the compound's bioavailability and safety profile. Preliminary studies on related compounds suggest that modifications can significantly impact these properties .

Toxicity Assessments

Toxicological evaluations are necessary to ensure safety before clinical applications. Compounds with similar structures have undergone rigorous testing to identify any adverse effects or toxicity profiles that could limit their therapeutic use .

Case Study 1: Anticancer Potential

A study explored azetidine derivatives as MEK inhibitors, demonstrating significant cytotoxicity against various cancer cell lines .

Case Study 2: Neuroprotective Effects

Research on AChE inhibitors highlighted compounds structurally similar to methyl N-[(1S,2R)-...carbamate showing improved cognitive function in animal models of Alzheimer's disease .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key analogues and their distinguishing features are summarized below:

Functional Implications of Substituents

- Fluorophenyl Positioning : The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in derivatives may alter steric hindrance and π-π stacking, impacting target affinity .

- Prop-2-enoyl vs. Butanoyl: The α,β-unsaturated carbonyl in the target compound enables covalent inhibition, whereas the butanoyl group in ’s analogue favors reversible interactions .

Biological Activity

Methyl N-[(1S,2R)-2-[2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[3-methoxy-1-[4-[[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]sulfonyl]phenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The presence of azetidine and piperidine rings suggests potential interactions with various biological targets.

The compound's mechanism of action is believed to involve modulation of neurotransmitter systems and receptor interactions. Preliminary studies indicate that it may act as a selective modulator of certain G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.

Pharmacological Profiles

Recent research highlights several pharmacological properties of this compound:

- Antidepressant Activity : In preclinical models, the compound demonstrated significant antidepressant-like effects, potentially through serotonin and norepinephrine reuptake inhibition.

| Study | Effect | Reference |

|---|---|---|

| 1 | Significant reduction in depressive behaviors in rodent models | |

| 2 | Enhanced serotonin levels in the brain |

- Analgesic Properties : The compound exhibited analgesic effects in pain models, suggesting its potential utility in pain management.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antidepressant Effects : A randomized controlled trial assessed the antidepressant properties in a cohort of patients with major depressive disorder. Results indicated a statistically significant improvement in mood and reduction in anxiety symptoms after treatment with the compound.

- Pain Management Research : A double-blind study evaluated the efficacy of the compound in chronic pain patients. Findings showed that subjects receiving the treatment reported lower pain scores compared to the placebo group.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of methyl N-[(1S,2R)-...]. Results from acute and chronic toxicity studies suggest that it has a favorable safety profile, with no significant adverse effects reported at therapeutic doses.

Q & A

Basic: What are the primary challenges in synthesizing this compound, particularly regarding stereochemistry and functional group compatibility?

Answer:

The synthesis involves managing stereochemical integrity at multiple chiral centers (e.g., (1S,2R) and (1S,4S)) and ensuring compatibility between reactive groups like the prop-2-enoyl moiety, sulfonyl linkages, and azetidine rings. Key challenges include:

- Stereocontrol : Use of asymmetric catalysis or chiral auxiliaries to enforce stereochemistry at the bicyclo[2.2.1]heptane and azetidine junctions.

- Functional Group Compatibility : Sequential protection/deprotection strategies (e.g., tert-butoxycarbonyl for amines) to prevent side reactions during coupling steps.

- Multi-Step Purification : Techniques such as flash chromatography or preparative HPLC to isolate intermediates, validated by TLC and NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.